Cas no 21740-00-1 (5-Bromo-2-iodobenzoic acid)

5-Bromo-2-iodobenzoic acid is a halogenated benzoic acid derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct bromo and iodo substituents enable selective functionalization, making it valuable for cross-coupling reactions such as Suzuki or Sonogashira couplings. The compound's high purity and stability ensure reliable performance in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Its carboxylic acid group further allows for derivatization into esters, amides, or other functional groups, enhancing its utility in medicinal chemistry and material science. Suitable for controlled reactions, it offers precise reactivity for targeted molecular modifications.
5-Bromo-2-iodobenzoic acid structure
5-Bromo-2-iodobenzoic acid structure
Product Name:5-Bromo-2-iodobenzoic acid
CAS No:21740-00-1
MF:C7H4BrIO2
MW:326.913933753967
MDL:MFCD00079717
CID:51866
PubChem ID:253661524
Update Time:2025-10-29

5-Bromo-2-iodobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-iodobenzoic acid
    • 2-iodo-5-bromobenzoic acid
    • RARECHEM AL BO 0892
    • 2-iodoyl-5-bromobenzoic acid
    • 5-Brom-2-jod-benzoesaeure
    • 5-bromo-2-iodo-benzoic acid
    • NSC 190696
    • Benzoic acid, 5-bromo-2-iodo-
    • 5-Bromo-2-iodobenzoicacid
    • NSC190696
    • PubChem3789
    • KSC497I6J
    • IGBNDUKRHPTOBP-UHFFFAOYSA-N
    • WT302
    • SBB063437
    • TD1130
    • RW3548
    • CM12521
    • TRA0082
    • SY015033
    • AC-23675
    • AS-11058
    • AB01331224-02
    • NSC-190696
    • A4669
    • 5-Bromo-2-iodobenzoic acid, 97%
    • BB 0262586
    • Z56921138
    • EN300-04839
    • 21740-00-1
    • B4296
    • 5-bromo-2-iodobenzoic acid;2-Iodo-5-bromobenzoic acid
    • PB47450
    • AM20030360
    • FT-0600934
    • NCGC00337151-01
    • DTXSID50307314
    • SCHEMBL152456
    • HY-W002338
    • CS-W002338
    • MFCD00079717
    • A1-00289
    • AKOS000122934
    • DB-006972
    • MDL: MFCD00079717
    • Inchi: 1S/C7H4BrIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
    • InChI Key: IGBNDUKRHPTOBP-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1C(=O)O)Br
    • BRN: 3247380

Computed Properties

  • Exact Mass: 325.84400
  • Monoisotopic Mass: 325.84394 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.8
  • Molecular Weight: 326.91
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: No data available
  • Density: 2.331
  • Melting Point: 160.0 to 164.0 deg-C
  • Boiling Point: 360.1℃ at 760 mmHg
  • Flash Point: 171.6℃
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 37.30000
  • LogP: 2.75190
  • Sensitiveness: Light Sensitive

5-Bromo-2-iodobenzoic acid Security Information

5-Bromo-2-iodobenzoic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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5-Bromo-2-iodobenzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:21740-00-1)5-Bromo-2-iodobenzoic acid
Order Number:A949696
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:04
Price ($):233.0
Email:sales@amadischem.com

Additional information on 5-Bromo-2-iodobenzoic acid

Introduction to 5-Bromo-2-iodobenzoic acid (CAS No. 21740-00-1)

5-Bromo-2-iodobenzoic acid (CAS No. 21740-00-1) is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic biology due to its unique structural properties and versatile reactivity. This compound, featuring both bromine and iodine substituents on a benzoic acid backbone, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. The presence of these halogen atoms makes it an attractive building block for further functionalization, enabling the development of novel therapeutic agents with tailored biological activities.

The bromine and iodine atoms in 5-Bromo-2-iodobenzoic acid introduce electrophilic centers that can participate in a wide range of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required for achieving high selectivity and potency in drug design. The benzoic acid moiety itself provides a rigid aromatic scaffold that can be further modified to enhance binding affinity to biological targets, making this compound a valuable asset in medicinal chemistry libraries.

Recent advancements in synthetic methodologies have highlighted the utility of 5-Bromo-2-iodobenzoic acid in the development of small-molecule inhibitors targeting various disease-related pathways. For instance, studies have demonstrated its role in synthesizing inhibitors of kinases and other enzymes involved in cancer progression. The ability to introduce diverse functional groups at the 5-Bromo and 2-Iodo positions allows for fine-tuning of physicochemical properties such as solubility, metabolic stability, and cell permeability, which are critical factors in drug optimization.

In the realm of drug discovery, 5-Bromo-2-iodobenzoic acid has been employed to generate libraries of compounds for high-throughput screening (HTS) campaigns. Its structural motif is frequently found in natural products and bioactive molecules, suggesting its relevance in mimicking biologically relevant scaffolds. Researchers have leveraged its reactivity to develop novel analogs with improved pharmacokinetic profiles and reduced off-target effects. The compound’s versatility has also been exploited in the synthesis of probes for biochemical assays, aiding in the elucidation of enzyme mechanisms and interaction networks.

The pharmaceutical industry has shown particular interest in derivatives of 5-Bromo-2-iodobenzoic acid due to their potential applications in treating neurological disorders, inflammatory diseases, and infectious diseases. For example, recent studies have explored its use in generating protease inhibitors that target viral proteases or bacterial enzymes essential for pathogenesis. The halogenated benzoic acid core allows for selective interactions with key residues in enzyme active sites, facilitating the design of highly specific inhibitors.

From a synthetic chemistry perspective, 5-Bromo-2-iodobenzoic acid offers a unique platform for exploring new reaction pathways and catalytic systems. The combination of bromine and iodine substituents enables innovative approaches such as halogen-metal exchange reactions or photochemical transformations, which can lead to novel molecular structures. These methodologies not only expand the synthetic toolbox but also provide insights into reaction mechanisms that could be applicable across different chemical domains.

The growing interest in 5-Bromo-2-iodobenzoic acid is also reflected in its increasing demand as a research chemical. Academic laboratories and industrial R&D teams alike rely on its availability for developing new drug candidates and conducting mechanistic studies. Its role as a key intermediate underscores its importance in bridging the gap between discovery chemistry and clinical applications.

In conclusion, 5-Bromo-2-iodobenzoic acid (CAS No. 21740-00-1) is a multifaceted compound with broad applications in medicinal chemistry and synthetic biology. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop innovative therapeutic agents. As our understanding of biological pathways continues to evolve, the utility of this compound is expected to grow further, driving new frontiers in drug discovery and molecular engineering.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:21740-00-1)5-Bromo-2-iodobenzoic acid
A949696
Purity:99%
Quantity:500g
Price ($):233.0
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